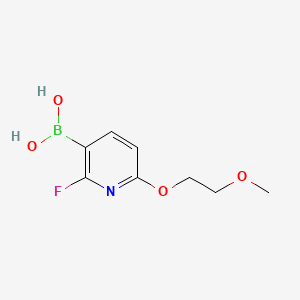

(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[2-fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BFNO4/c1-14-4-5-15-7-3-2-6(9(12)13)8(10)11-7/h2-3,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEHUASTXYZYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCCOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681693 | |

| Record name | [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253575-61-9 | |

| Record name | [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence, commencing with the preparation of the core pyridine scaffold followed by a regioselective borylation. This guide provides detailed experimental protocols, comprehensive data tables for quantitative analysis, and visualizations of the chemical transformations and workflows to ensure clarity and reproducibility in a research setting.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step route. The initial step involves the synthesis of the precursor, 2-Fluoro-6-(2-methoxyethoxy)pyridine, through a nucleophilic aromatic substitution (SNAr) reaction. The subsequent step achieves the introduction of the boronic acid functionality at the C-3 position of the pyridine ring via a directed ortho-metalation (DoM) followed by borylation.

An In-depth Technical Guide to the Physicochemical Properties of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid, with a CAS Number of 1253575-61-9, is a substituted pyridinylboronic acid. This class of organic compounds is of significant interest in medicinal chemistry and drug discovery. Boronic acids are versatile intermediates, most notably utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1][2][3][4][5] The incorporation of a fluorine atom and a methoxyethoxy group onto the pyridine ring can modulate the compound's electronic properties, solubility, and metabolic stability, making it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.[6][7]

This technical guide provides a summary of the available physicochemical properties of this compound. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also includes generalized experimental protocols for the characterization of boronic acids.

Physicochemical Properties

While specific experimental data for this compound is not widely published, a summary of its computed properties is presented in Table 1. These values are computationally derived and provide estimations of the compound's characteristics.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BFNO₄ | [1] |

| Molecular Weight | 214.99 g/mol | [1] |

| Exact Mass | 215.07700 u | [1] |

| Monoisotopic Mass | 215.0765162 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 71.8 Ų | [1] |

| Predicted LogP | -1.07430 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 5 | [1] |

Experimental Protocols

The following are generalized experimental protocols for determining key physicochemical properties of boronic acids. These methods can be adapted for the specific analysis of this compound.

Determination of pKa by Potentiometric Titration

The acidity constant (pKa) of a boronic acid is a critical parameter that influences its interaction with biological targets and its solubility. Potentiometric titration is a standard method for its determination.[8][9]

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, degassed

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Prepare a solution of the boronic acid of known concentration (e.g., 1-5 mM) in deionized water with a fixed ionic strength (e.g., 0.1 M KCl).

-

Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using granular's plot or by fitting to a suitable titration curve equation.[10]

Determination of Aqueous Solubility by HPLC

The solubility of a compound is a crucial factor in its suitability for pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining solubility.[11][12][13][14]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) or other relevant aqueous buffers

-

Acetonitrile (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

-

HPLC system with a UV detector

-

Analytical column (e.g., C18)

-

Vials and filters

Procedure:

-

Prepare a calibration curve by injecting known concentrations of the boronic acid into the HPLC system.

-

Add an excess amount of the solid boronic acid to a known volume of the desired aqueous buffer in a vial.

-

Shake the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove the undissolved solid.

-

Dilute the saturated filtrate with the mobile phase to a concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

-

The solubility is calculated by multiplying the measured concentration by the dilution factor.

Assessment of Stability by NMR Spectroscopy

The stability of a boronic acid is important for its storage and handling. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the degradation of the compound over time under various stress conditions.[15][16][17][18][19]

Materials:

-

This compound

-

Deuterated solvents (e.g., D₂O, DMSO-d₆)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Dissolve a known amount of the boronic acid in a deuterated solvent in an NMR tube.

-

Acquire an initial ¹H or ¹¹B NMR spectrum to serve as the baseline (t=0).

-

Store the NMR tube under the desired conditions (e.g., elevated temperature, exposure to light, different pH).

-

Acquire subsequent NMR spectra at regular time intervals.

-

Monitor for the appearance of new signals corresponding to degradation products and the decrease in the intensity of the parent compound's signals.

-

The percentage of degradation can be calculated by integrating the signals of the parent compound and the degradation products.

Mandatory Visualizations

Suzuki-Miyaura Coupling Workflow

Boronic acids are key reagents in the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in modern organic synthesis.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for pKa Determination

The determination of the acid dissociation constant (pKa) is a fundamental analysis for any ionizable compound.

Caption: Workflow for determining the pKa of a boronic acid via potentiometric titration.

Conclusion

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. mdpi.com [mdpi.com]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. waters.com [waters.com]

- 13. research.wur.nl [research.wur.nl]

- 14. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. mdpi.com [mdpi.com]

- 16. par.nsf.gov [par.nsf.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. raineslab.com [raineslab.com]

A Technical Guide to the Structural Analysis and Characterization of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic Acid and Its Analogs

Disclaimer: Publicly available, detailed experimental data specifically for the structural analysis and characterization of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid (CAS: 1253575-61-9) is limited. This technical guide provides a comprehensive framework for its analysis by presenting established protocols and representative data from closely related and well-characterized analogous compounds. This document serves as a resource for researchers, scientists, and drug development professionals by outlining the expected structural features and the methodologies required for their determination.

Introduction

Pyridinylboronic acids are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their utility as building blocks in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry. The title compound, this compound, incorporates several key structural motifs: a pyridine ring, a fluorine atom, a methoxyethoxy side chain, and a boronic acid functional group. Each of these features imparts unique electronic and steric properties that are valuable in the design of novel pharmaceutical agents and functional materials.

This guide details the analytical workflows and expected outcomes for the comprehensive structural characterization of this and related compounds.

Physicochemical Properties

The physicochemical properties of the target compound can be predicted based on its structural analogs. A summary of key properties for representative fluorinated and methoxy-substituted pyridinylboronic acids is presented below.

| Property | Representative Value for Analogous Compounds | Reference |

| Molecular Formula | C8H11BFNO4 | N/A |

| Molecular Weight | 215.0 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Melting Point | Typically in the range of 150-200 °C | N/A |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) and water. | [1] |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, likely involving a halogen-metal exchange followed by borylation.

Hypothetical Synthetic Workflow

Caption: Hypothetical Synthetic Workflow.

Experimental Protocol: Synthesis

-

Reaction Setup: A solution of 3-bromo-2-fluoro-6-(2-methoxyethoxy)pyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Halogen-Metal Exchange: n-Butyllithium (a slight molar excess) is added dropwise, and the mixture is stirred for 1-2 hours at -78 °C.

-

Borylation: Triisopropyl borate is added to the reaction mixture, which is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the addition of aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure boronic acid.

Structural Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural elucidation of the title compound.

General Characterization Workflow

Caption: General Experimental Workflow for Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For the title compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR would be particularly informative.

Representative NMR Data for Analogous Pyridinylboronic Acids

| Nucleus | Expected Chemical Shift (δ, ppm) Range | Expected Multiplicity/Coupling |

| ¹H (Aromatic) | 7.0 - 8.5 | Doublets, Triplets |

| ¹H (Methoxyethoxy) | 3.4 - 4.5 | Singlets, Triplets |

| ¹H (B(OH)₂) | 8.0 - 8.5 (broad singlet) | Broad Singlet |

| ¹³C (Aromatic) | 110 - 165 | Singlets, Doublets (due to C-F coupling) |

| ¹³C (Methoxyethoxy) | 55 - 75 | Singlets |

| ¹¹B | 28 - 33 | Broad Singlet |

| ¹⁹F | -120 to -160 | Singlet or Multiplet |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Obtain a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹¹B NMR: Obtain a proton-decoupled boron spectrum, using BF₃·OEt₂ as an external reference.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum, using an appropriate fluorine-containing reference.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic trimers (boroxines).[2]

Expected Mass Spectrometry Data

| Ionization Mode | Expected Ion | m/z |

| ESI (+) | [M+H]⁺ | 216.08 |

| ESI (+) | [M+Na]⁺ | 238.06 |

| ESI (-) | [M-H]⁻ | 214.07 |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an electrospray ionization mass spectrometer.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[3] Boronic acids often form hydrogen-bonded dimers in the crystal lattice.[3]

Representative Crystallographic Data for a Related Compound ((2-Methoxypyridin-3-yl)boronic acid) [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 7.6342 |

| b (Å) | 25.7404 |

| c (Å) | 7.2444 |

| β (°) | 100.857 |

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.[3]

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source.[3]

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[5]

Logical Relationship in Structural Analysis

The process of structural analysis follows a logical progression from synthesis to the final confirmed structure.

Caption: Logical Flow from Synthesis to Structural Elucidation.

Conclusion

The structural analysis and characterization of this compound require a multi-faceted analytical approach. While specific data for this molecule is not widely published, the methodologies and expected results can be confidently inferred from closely related analogs. This guide provides the necessary protocols and comparative data to enable researchers to successfully synthesize, purify, and comprehensively characterize this and similar pyridinylboronic acids, thereby facilitating their application in drug discovery and materials science.

References

The Multifaceted Mechanistic Roles of Pyridinylboronic Acids in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyridinylboronic acids have emerged as indispensable reagents in organic chemistry, prized for their versatility in forging carbon-carbon and carbon-heteroatom bonds. Their unique electronic properties, stemming from the interplay between the Lewis acidic boronic acid moiety and the electron-deficient pyridine ring, allow them to participate in a diverse array of catalytic cycles. This technical guide provides an in-depth exploration of the mechanisms of action of pyridinylboronic acids across several key classes of organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The Workhorse of Cross-Coupling: The Suzuki-Miyaura Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent application of pyridinylboronic acids, enabling the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1][2] The reaction mechanism, while well-established in principle, presents unique challenges and considerations when employing pyridinylboronic acids.

The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the pyridinylboronic acid is transferred to the palladium center. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.

A significant challenge in the Suzuki-Miyaura coupling of 2-pyridinylboronic acids is the "2-pyridyl problem." The proximity of the nitrogen atom to the boronic acid can lead to catalyst inhibition through coordination to the palladium center and an increased susceptibility to protodeboronation, a major decomposition pathway.[3] To overcome these issues, specialized ligands, bases, and reaction conditions are often necessary.

Quantitative Data on Suzuki-Miyaura Couplings

The choice of catalyst, ligand, base, and solvent significantly impacts the yield of Suzuki-Miyaura reactions involving pyridinylboronic acids. The following table summarizes representative data from the literature, comparing the performance of different pyridinylboronic acid isomers and reaction conditions.

| Pyridinylboronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | >95 | [1] |

| 2-Pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) | 1 (3) | KF | Dioxane | 110 | 82 | [4] |

| 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | 1 (3) | KF | Dioxane | 110 | 74 | [4] |

| 2-Phenyl-3H-imidazo[4,5-b]pyridin-6-yl boronic acid | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (10) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 96 | [5] |

| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 100 | 72 | [6] |

| 4-Pyridylboronic acid | 2-Cyclohexenone | [Rh(cod)Cl]₂ (2.5) | L6 (5.5) | K₃PO₄ | EtOH | 40 | 98 | [7] |

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[1]

Materials:

-

2-Chloropyridine

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle

Carbon-Heteroatom Bond Formation: The Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen and carbon-oxygen bonds, using copper catalysts to couple pyridinylboronic acids with amines, alcohols, and phenols.[8] This reaction is particularly attractive due to its often mild reaction conditions, which can frequently be performed open to the air at room temperature.[8]

The mechanism is thought to involve the formation of a copper(II)-aryl complex, which can then undergo ligand exchange with the amine or alcohol. A subsequent reductive elimination from a Cu(III) intermediate is proposed to form the desired C-N or C-O bond and a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle.

Quantitative Data on Chan-Lam Couplings

The efficiency of the Chan-Lam coupling is influenced by the choice of copper source, ligand, and base. The following table presents data on the Chan-Lam coupling of various pyridinylboronic acids.

| Pyridinylboronic Acid | Coupling Partner | Copper Source (mol%) | Ligand | Base | Solvent | Temp | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Arylboronic acid | Pyrrole | Cu(OAc)₂ | Pyridine | - | - | RT | 93 |[8] | | p-Tolylboronic acid | 2-Aminopyridine | Cu(OAc)₂ (100) | - | DIPEA | DMSO | 120°C | - |[9] | | Phenylboronic acid | 2-Nitroimidazole | --INVALID-LINK--₂ (8) | L2 | K₂CO₃ | MeOH | RT | High |[9] |

Experimental Protocol: Chan-Lam Coupling of 2-Nitroimidazole with Phenylboronic Acid[9]

Materials:

-

2-Nitroimidazole

-

Phenylboronic acid

-

Copper(II) triflate (Cu(OTf)₂)

-

4,5-Diazafluoren-9-one (dafo, L2)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

In a 20 mL vial equipped with a magnetic stir bar, combine phenylboronic acid (0.4 mmol), 2-nitroimidazole (0.2 mmol), potassium carbonate (0.1 mmol), and --INVALID-LINK--₂ (0.016 mmol).

-

Add methanol (1 mL) to the vial.

-

Stir the reaction mixture at room temperature for approximately 24 hours, exposed to the ambient atmosphere.

-

Upon completion, monitor the reaction by TLC or LC-MS.

-

Quench the reaction and perform an appropriate work-up and purification.

Mechanistic Diagram: Chan-Lam Coupling Catalytic Cycle

Multicomponent Synthesis: The Petasis Reaction

The Petasis borono-Mannich reaction is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or arylboronic acid to produce substituted amines.[10] This reaction is highly valued for its ability to construct complex molecules in a single step with high atom economy.

The mechanism involves the formation of an iminium ion from the amine and carbonyl compound. The pyridinylboronic acid then adds to the iminium ion, with the pyridinyl group acting as the nucleophile, to form the final product. The reaction is often facilitated by the formation of a boronate intermediate.

Quantitative Data on Petasis Reactions

The Petasis reaction is applicable to a wide range of substrates. The following table provides examples of Petasis reactions involving pyridinylboronic acids.

| Amine | Carbonyl | Boronic Acid | Conditions | Yield (%) | Reference |

| Aminopyridines | Glyoxylic acid | Aryl/heteroaryl boronic acids | Microwave, 120°C | Good | [11] |

| Secondary amines | Salicylaldehydes | Boronic acids | - | High | [12] |

Experimental Protocol: Microwave-Assisted Petasis Reaction[11]

Materials:

-

Aminopyridine

-

Glyoxylic acid

-

Aryl or heteroaryl boronic acid

-

Appropriate solvent (e.g., dichloromethane)

Procedure:

-

In a microwave vial, combine the aminopyridine (1.0 eq), glyoxylic acid (1.2 eq), and the boronic acid (1.5 eq).

-

Add the solvent to achieve a suitable concentration.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 120 °C for a specified time (e.g., 10-30 minutes).

-

After cooling, perform an appropriate work-up and purification of the product.

Mechanistic Diagram: Petasis Reaction

Emerging Frontiers: Photoredox and Organocatalysis

Beyond traditional cross-coupling reactions, pyridinylboronic acids are finding increasing application in modern synthetic methodologies such as photoredox and organocatalysis.

In photoredox catalysis , pyridinylboronic acids can be activated by a photocatalyst under visible light irradiation to generate pyridinyl radicals.[13] These highly reactive intermediates can then participate in a variety of transformations, including C-C bond formation with electron-deficient olefins in a redox-neutral manner. The mechanism often involves the formation of a redox-active complex between a Lewis base and the boronic acid or its trimeric boroxine form.[13][14]

As Lewis acids or organocatalysts , pyridinylboronic acids can activate carbonyl compounds towards nucleophilic attack. For example, in aldol reactions, the boronic acid can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the addition of an enolate or enol nucleophile.[15] This mode of activation is being explored for the development of novel asymmetric transformations.

Mechanistic Diagram: Photoredox Activation of Pyridinylboronic Acids

Mechanistic Diagram: Pyridinylboronic Acid as a Lewis Acid Catalyst in Aldol Reaction

Conclusion

Pyridinylboronic acids are far more than simple coupling partners in the Suzuki-Miyaura reaction. Their rich and varied reactivity allows them to serve as key components in a multitude of organic transformations. From the formation of C-C and C-heteroatom bonds in transition-metal-catalyzed reactions to their emerging roles in photoredox and organocatalysis, the unique electronic nature of pyridinylboronic acids continues to provide fertile ground for the development of novel and powerful synthetic methodologies. A thorough understanding of their mechanisms of action is crucial for researchers and drug development professionals seeking to harness the full potential of these versatile building blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Petasis reaction - Wikipedia [en.wikipedia.org]

- 11. Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. marist.alma.exlibrisgroup.com [marist.alma.exlibrisgroup.com]

- 14. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sequential Aldol Condensation – Transition Metal-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Reactivity Profile of Fluorinated Pyridine Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyridine boronic acids are a class of versatile reagents that have garnered significant attention in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. The boronic acid moiety serves as a highly effective handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the stability and reactivity of fluorinated pyridine boronic acids, offering quantitative data where available, detailed experimental protocols, and visualizations of key chemical processes to aid in their effective utilization.

Stability Profile

The stability of fluorinated pyridine boronic acids is a critical consideration for their storage, handling, and successful application in synthesis. Like other boronic acids, they are susceptible to several degradation pathways, with protodeboronation being the most significant. The electron-withdrawing nature of both the pyridine ring and the fluorine substituents can exacerbate this instability.

General Stability Considerations

Several environmental factors can influence the stability of fluorinated pyridine boronic acids. Proper storage is crucial to maintain their integrity.[1]

| Factor | Effect | Mitigation Strategies |

| Moisture | Can lead to the formation of cyclic trimeric anhydrides (boroxines) through dehydration.[1] | Store in a desiccator or under a dry, inert atmosphere (e.g., nitrogen, argon). Use anhydrous solvents for reactions.[1] |

| Oxygen | Prone to oxidation, which can cleave the carbon-boron bond (protodeboronation).[1] | Store under an inert atmosphere. Degas solvents prior to use in sensitive reactions.[1] |

| Heat | Accelerates degradation pathways, including dehydration and oxidation.[1] | Store at recommended refrigerated temperatures (e.g., 0-8°C). Avoid prolonged exposure to high temperatures.[1] |

| Light | Photodecomposition can be a concern for some organic molecules. | Store in an opaque or amber vial to protect from light.[1] |

| pH | Both acidic and basic conditions can promote protodeboronation.[1] | Maintain a neutral pH where possible, unless specific reaction conditions require otherwise.[1] |

Table 1: General Stability Considerations and Mitigation Strategies for Fluorinated Pyridine Boronic Acids.

Protodeboronation

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is the primary decomposition pathway for fluorinated pyridine boronic acids, particularly under the basic conditions often employed in cross-coupling reactions. The electron-withdrawing fluorine atoms and the pyridine nitrogen make the carbon-boron bond more susceptible to cleavage.

To counteract this, more stable derivatives such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates are often used. These derivatives can exhibit greater stability and slowly release the active boronic acid in situ, a strategy that often leads to higher yields in coupling reactions.

Logical Relationship: Mitigating Protodeboronation

Caption: Workflow for mitigating protodeboronation of fluorinated pyridine boronic acids.

Thermal Stability

| Compound | Method | Onset of Decomposition (°C) |

| (3aS,7S)-1-(2-fluoropyridin-3-yl)-1-hydroxy-3-oxohexahydro-1H-pyrrolo[1,2-c][1][2][3]oxazaborol-7-ium-1-uide | TGA/DSC | ~200 |

Table 2: Illustrative Thermal Decomposition Data. (Note: This is data for a derivative, and decomposition temperatures will vary for the parent boronic acids and other derivatives.)[4]

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of fluorinated pyridine boronic acids, enabling the synthesis of biaryl and heteroaryl compounds. The reactivity of a given fluorinated pyridine boronic acid is influenced by the position and number of fluorine substituents.

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide bond.

-

Transmetalation: The organic group from the boronic acid (as a boronate) is transferred to the palladium center. This step is base-assisted.

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Suzuki-Miyaura Coupling

The yield of Suzuki-Miyaura reactions with fluorinated pyridine boronic acids depends on the coupling partners, catalyst, ligand, base, and solvent system. The following tables provide a comparative overview of yields obtained with various heteroaryl boronic acids, which can serve as a reference for estimating the reactivity of their fluorinated pyridine analogues.

| Boronic Acid/Ester | Product | Yield (%) |

| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |

| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 62 |

| 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 75 |

| 3-Furanboronic acid | 2-(Furan-3-yl)pyridine | 55 |

| 3-Pyridylboronic acid pinacol ester | 2-(Pyridin-3-yl)pyridine | 41 |

| 4-Pyridylboronic acid pinacol ester | 2-(Pyridin-4-yl)pyridine | 39 |

Table 3: Comparative Suzuki-Miyaura Coupling Yields of Various Heteroaryl Boronic Acids/Esters with Pyridine-2-sulfonyl fluoride (PyFluor) as the electrophile.[3] (Conditions: Pd(dppf)Cl2 catalyst, Na3PO4 base, in dioxane/H2O).

| Pyridylboronic Acid | Heteroaryl Bromide | Product | Yield (%) |

| Pyridine-3-boronic acid | 2-Bromothiophene | 3-(Thiophen-2-yl)pyridine | 85 |

| Pyridine-4-boronic acid | 2-Bromothiophene | 4-(Thiophen-2-yl)pyridine | 88 |

| 2-Fluoropyridine-4-boronic acid | 2-Bromothiophene | 2-Fluoro-4-(thiophen-2-yl)pyridine | 78 |

| 6-Fluoropyridine-3-boronic acid | 2-Bromopyridine | 2-Fluoro-5-(pyridin-2-yl)pyridine | 72 |

Table 4: Comparative Suzuki-Miyaura Coupling Yields of Functionalized Pyridylboronic Acids with Heteroaryl Bromides.[3] (Note: Data is illustrative and compiled from representative examples. Yields are highly dependent on specific reaction conditions.)

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful use of fluorinated pyridine boronic acids.

Protocol for a General Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the coupling of a fluorinated pyridine boronic acid with an aryl halide. Optimization of reagents and conditions is often necessary for specific substrates.

Materials:

-

Fluorinated pyridine boronic acid (1.2 - 1.5 equiv.)

-

Aryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3, 1-2 mol%)

-

Ligand (e.g., PPh3, SPhos, 2-4 mol%)

-

Base (e.g., K2CO3, KF, 2.0 - 3.0 equiv.)

-

Anhydrous and degassed solvent (e.g., dioxane, toluene)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, fluorinated pyridine boronic acid, base, catalyst, and ligand.

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.[3]

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol for Quantifying Protodeboronation by HPLC

This method allows for the quantification of the boronic acid and its protodeboronated byproduct over time.

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile in water (often with a modifier like 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at a wavelength appropriate for the pyridine ring (e.g., 254 nm).

Procedure:

-

Sample Preparation: Prepare a stock solution of the fluorinated pyridine boronic acid in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Subject aliquots of the solution to the desired stress conditions (e.g., specific pH, temperature).

-

Analysis: At various time points, inject the samples into the HPLC system.

-

Quantification: Monitor the peak area of the boronic acid and the corresponding protodeboronated pyridine. Calculate the percentage of decomposition over time.

Protocol for Monitoring Stability by ¹H NMR Spectroscopy

¹H NMR provides a direct method for observing the conversion of the boronic acid to its protodeboronated form.

Procedure:

-

Sample Preparation: Dissolve a known amount of the fluorinated pyridine boronic acid in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

-

Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the starting material.

-

Stress Conditions: Subject the NMR tube to the desired stress condition (e.g., add a drop of D2O with NaOD for basic conditions, or heat the sample).

-

Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.

-

Analysis: Integrate the signals corresponding to the boronic acid and the new signals of the protodeboronated product to monitor the degradation process.

Conclusion

Fluorinated pyridine boronic acids are powerful and versatile reagents in modern organic synthesis. Their utility is, however, intrinsically linked to their stability. A thorough understanding of their degradation pathways, particularly protodeboronation, is essential for their effective use. By employing more stable derivatives like pinacol or MIDA esters and by carefully controlling reaction and storage conditions, researchers can mitigate instability and achieve high yields in cross-coupling reactions. The protocols and data presented in this guide serve as a valuable resource for chemists in the pharmaceutical and materials science industries, enabling the strategic and successful application of this important class of compounds.

References

Spectroscopic Characterization of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid: A Technical Overview

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid. These predictions are based on the known chemical shifts and vibrational frequencies of the functional groups present in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyridine-H4 | 7.8 - 8.2 | 140 - 145 |

| Pyridine-H5 | 7.2 - 7.6 | 120 - 125 |

| O-CH₂-CH₂-O | 4.4 - 4.6 | 70 - 75 |

| O-CH₂-CH₂-O | 3.7 - 3.9 | 65 - 70 |

| O-CH₃ | 3.3 - 3.5 | 58 - 62 |

| B(OH)₂ | 8.0 - 9.0 (broad) | - |

| Pyridine-C2 | - | 160 - 165 (d, JCF ≈ 240-250 Hz) |

| Pyridine-C3 | - | ~110 (boron-bearing carbon) |

| Pyridine-C6 | - | 155 - 160 |

Note: Predicted chemical shifts are relative to TMS. The signal for the B(OH)₂ protons is often broad and may exchange with water in the solvent.

Table 2: Predicted ¹⁹F and ¹¹B NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹⁹F | -120 to -140 | Relative to CFCl₃. |

| ¹¹B | 28 - 32 | For the sp² hybridized boron of the boronic acid. A broader signal for the sp³ hybridized boronate ester may appear at 5-10 ppm if an ester is formed.[1][2][3] |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C stretch (pyridine ring) | 1550 - 1620 | Medium-Strong |

| B-O stretch | 1330 - 1380 | Strong |

| C-F stretch | 1200 - 1250 | Strong |

| C-O stretch (ether) | 1050 - 1150 | Strong |

Mass Spectrometry Analysis

For the mass spectral analysis of this compound, Electrospray Ionization (ESI) is a suitable technique. Boronic acids can be challenging to analyze by mass spectrometry due to their tendency to dehydrate and form cyclic boroxine trimers.[4] To overcome this, derivatization or the use of specific matrices like 2,5-dihydroxybenzoic acid (DHB) in MALDI-MS can be employed.[4]

Expected Molecular Ion:

-

Formula: C₈H₁₁BFNO₄

-

Exact Mass: 215.08

-

Observed Ions (ESI+): [M+H]⁺ at m/z 216.09, [M+Na]⁺ at m/z 238.07

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for boronic acids.

3.1 NMR Spectroscopy

Obtaining high-quality NMR spectra of boronic acids can be challenging due to their propensity to form oligomeric anhydrides (boroxines), which can lead to broad and unintelligible spectra.[5]

-

Sample Preparation: To minimize oligomerization, samples can be dissolved in deuterated methanol (CD₃OD), which can help break up the boroxine trimers.[5] Alternatively, rigorous drying of the sample and solvent can favor the boroxine form, which may provide a cleaner spectrum of the trimer.

-

¹H NMR: A standard ¹H NMR experiment is performed. The protons on the boronic acid group often appear as a broad singlet and can exchange with residual water in the solvent.

-

¹³C NMR: A standard proton-decoupled ¹³C NMR experiment is used.

-

¹⁹F NMR: A standard ¹⁹F NMR experiment is performed without proton decoupling to observe any fluorine-proton couplings.

-

¹¹B NMR: This is a crucial technique for characterizing boronic acids.[1] The chemical shift of the boron atom can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester.[1][2][3] A typical experiment requires a spectrometer equipped with a boron-capable probe. Samples are usually prepared at a concentration of around 4 mg in 0.65 mL of deuterated solvent.[1]

3.2 IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. Key vibrational bands to observe include the broad O-H stretch of the boronic acid, the strong B-O stretch, and the characteristic vibrations of the pyridine ring and ether linkage.[6][7][8][9]

3.3 Mass Spectrometry (ESI-MS)

-

Sample Preparation: The boronic acid is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of 1-10 µg/mL.[10] The addition of a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode can aid ionization.[10]

-

Instrumentation: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph. The mass spectrometer is typically set to scan a mass range that includes the expected molecular ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel boronic acid compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel boronic acid.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

The Pivotal Role of the 2-Methoxyethoxy Group in Modulating Boronic Acid Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the 2-methoxyethoxy substituent onto a phenylboronic acid scaffold offers a nuanced yet powerful tool for modulating reactivity in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This in-depth technical guide elucidates the multifaceted role of this functional group, providing a comprehensive overview of its electronic and steric effects, its impact on reaction kinetics and yields, and its practical implications for synthetic chemistry and drug development. Through a careful examination of available data and established chemical principles, this document serves as a critical resource for researchers seeking to harness the unique properties of 2-methoxyethoxy-substituted boronic acids.

Electronic and Steric Influence of the 2-Methoxyethoxy Group

The 2-methoxyethoxy group, -OCH₂CH₂OCH₃, exerts its influence on the reactivity of the boronic acid moiety through a combination of inductive and steric effects. The presence of two ether oxygen atoms introduces a significant electronic perturbation to the phenyl ring.

Electronic Effects: The oxygen atoms are highly electronegative and exert an electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. However, the lone pairs on the oxygen atoms can also participate in resonance, donating electron density to the aromatic ring (+M effect). In the case of an ortho or para substituent, the resonance effect typically dominates, leading to an overall electron-donating character. This increased electron density on the aromatic ring enhances the nucleophilicity of the aryl group, which can accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Steric Effects: The flexible ethyl linker of the 2-methoxyethoxy group provides a degree of steric bulk. When positioned at the ortho position to the boronic acid, this group can influence the rotational geometry of the C-B bond and potentially impact the approach of the palladium catalyst.

A key feature of the ortho-2-methoxyethoxy group is the potential for intramolecular coordination . The ether oxygen atom can coordinate to the vacant p-orbital of the boron atom, forming a transient five- or six-membered ring. This intramolecular B-O interaction can have several important consequences:

-

Stabilization of the Boronic Acid: This coordination can protect the boronic acid from protodeboronation, a common side reaction that leads to the cleavage of the C-B bond.

-

Activation towards Transmetalation: By altering the electronic nature and geometry of the boron center, this intramolecular chelation may facilitate the transfer of the aryl group to the palladium catalyst during the Suzuki-Miyaura reaction.

Impact on Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency and yield.

Illustrative Performance Comparison

While direct, side-by-side quantitative kinetic studies for (2-(2-methoxyethoxy)phenyl)boronic acid are not extensively reported in the literature, we can construct an illustrative comparison based on established principles of physical organic chemistry and available data for related compounds. The electronic and steric effects of substituents on the phenyl ring are known to impact the transmetalation step of the Suzuki-Miyaura catalytic cycle.

The following table presents a plausible comparison of the performance of various phenylboronic acids in a hypothetical Suzuki-Miyaura coupling with 4-bromoanisole.

| Boronic Acid | Substituent Effect | Plausible Yield (%) | Plausible Reaction Time (h) | Rationale |

| Phenylboronic acid | Unsubstituted (neutral) | 85 | 6 | Baseline for comparison. |

| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) | 92 | 4 | The electron-donating group generally accelerates the transmetalation step, leading to higher yields and shorter reaction times. |

| 2-(2-Methoxyethoxy)phenyl)boronic acid | Electron-donating with potential for chelation | >90 (estimated) | <4 (estimated) | The combined electron-donating nature and potential for intramolecular coordination are expected to enhance reactivity. |

| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing (-CF₃) | 75 | 8 | The electron-withdrawing group can slow down the transmetalation step, often requiring longer reaction times or more forcing conditions. |

Note: The yields and reaction times for (2-(2-methoxyethoxy)phenyl)boronic acid are estimated based on the expected electronic and potential chelating effects and require experimental verification.

Experimental Protocol: Suzuki-Miyaura Coupling

The following provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for the use of (2-(2-methoxyethoxy)phenyl)boronic acid.

Reaction: Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid derivative.

Materials:

-

Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

-

(2-(2-Methoxyethoxy)phenyl)boronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol)

-

Base (e.g., K₃PO₄) (3.0 mmol)

-

Solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture) (10 mL)

Procedure:

-

To a round-bottom flask, add the aryl halide, (2-(2-methoxyethoxy)phenyl)boronic acid, base, and palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the degassed solvent mixture to the flask via syringe.

-

Stir the reaction mixture and heat to the desired temperature (e.g., 90 °C) under an inert atmosphere for the required time (monitoring by TLC or GC-MS is recommended).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Physicochemical Properties: pKa and Protodeboronation

The acidity of the boronic acid (pKa) and its susceptibility to protodeboronation are critical parameters that influence its stability and reactivity.

Protodeboronation: This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the loss of the boronic acid functionality. Protodeboronation is often promoted by aqueous basic conditions.[1] The rate of protodeboronation is highly dependent on the substituents on the aryl ring. While electron-donating groups can sometimes increase the rate of protodeboronation, the potential for intramolecular coordination in ortho-alkoxy substituted phenylboronic acids may offer a protective effect, thereby increasing the stability of the boronic acid under reaction conditions.[2]

Visualization of Key Processes

To better understand the concepts discussed, the following diagrams illustrate the key mechanistic pathways and experimental workflows.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Conclusion

The 2-methoxyethoxy group serves as a valuable substituent for modifying the reactivity of phenylboronic acids. Its electron-donating character, coupled with the potential for intramolecular coordination, can lead to enhanced performance in Suzuki-Miyaura cross-coupling reactions, potentially resulting in higher yields and faster reaction rates compared to unsubstituted or electron-withdrawn analogues. Furthermore, this intramolecular interaction may contribute to increased stability against protodeboronation. A thorough understanding of these effects is crucial for the rational design of synthetic routes and the development of novel molecular entities in the pharmaceutical and materials science fields. Further experimental and computational studies are warranted to provide a more quantitative understanding of the kinetic and thermodynamic parameters governing the reactivity of this versatile building block.

References

- 1. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electronic Influence of Fluorine on the Pyridylboronic Acid Moiety: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical analysis of the electronic effects of fluorine substitution on the pyridylboronic acid moiety. By examining the interplay of inductive and resonance effects, this document elucidates how fluorine modulation of the pyridine ring impacts key physicochemical properties such as acidity (pKa) and reactivity in palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a comprehensive resource for researchers leveraging fluorinated pyridylboronic acids in drug discovery and molecular engineering, offering detailed experimental protocols, comparative data analysis, and a mechanistic exploration of their synthetic applications.

Introduction: The Role of Fluorine in Modulating Electronic Properties

Fluorine's unique combination of high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds makes it a powerful tool for fine-tuning the electronic landscape of aromatic systems. When incorporated into the pyridylboronic acid framework, fluorine exerts significant electronic effects that can profoundly influence molecular properties and reactivity.

The primary electronic influence of fluorine is its strong inductive electron-withdrawing effect (-I), which decreases the electron density of the pyridine ring. This effect is most pronounced at the positions ortho and meta to the fluorine atom. In addition to the inductive effect, fluorine also possesses a weaker, distance-dependent resonance-donating effect (+R) due to its lone pairs of electrons. The interplay of these opposing effects governs the overall electronic character of the fluorinated pyridylboronic acid.

This guide will explore these electronic effects through an examination of acidity (pKa values), Hammett constants, and reactivity in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Quantitative Data on Electronic Effects

The introduction of a fluorine atom onto the pyridine ring of a pyridylboronic acid has a quantifiable impact on its acidity. The electron-withdrawing nature of fluorine generally leads to an increase in the Lewis acidity of the boronic acid, resulting in a lower pKa value. This is a critical consideration in drug design, as pKa influences a molecule's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and target binding.

Acidity (pKa) of Pyridylboronic Acids

The pKa of a boronic acid reflects the equilibrium between its neutral, trigonal planar form and its anionic, tetrahedral boronate form. The electron-withdrawing fluorine atom stabilizes the anionic boronate, thus shifting the equilibrium towards dissociation and lowering the pKa.

| Compound | pKa1 (Pyridinium) | pKa2 (Boronic Acid) | Reference |

| Pyridin-3-ylboronic acid | 4.34 | 8.19 | [1] |

| Pyridin-4-ylboronic acid | 3.85 | 7.83 | [1] |

| 5-Fluoropyridin-3-ylboronic acid | 5.85 (Predicted) | Not Available | [2] |

Note: The pKa1 value corresponds to the protonation of the pyridine nitrogen, while pKa2 corresponds to the ionization of the boronic acid.

The predicted pKa1 for 5-fluoropyridin-3-ylboronic acid is higher than that of the non-fluorinated analog, which may seem counterintuitive. This prediction likely reflects the complex interplay of factors in the protonated state and should be interpreted with caution until experimental data becomes available. However, based on the established principles of fluorine's electron-withdrawing effects on phenylboronic acids, it is anticipated that the pKa2 of fluorinated pyridylboronic acids will be lower than their non-fluorinated counterparts. For instance, the pKa of phenylboronic acid is approximately 8.8, while 4-fluorophenylboronic acid has a pKa of around 8.77, and the more heavily fluorinated 2,3,4,6-tetrafluorophenylboronic acid has a pKa of 6.17[3].

Hammett Constants

Hammett constants (σ) provide a quantitative measure of the electronic effect of a substituent on an aromatic ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. While specific Hammett constants for various fluoro-pyridyl substituents are not extensively tabulated, we can infer their electronic character by considering the individual constants for fluorine and pyridyl groups.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Reference |

| Fluoro | 0.34 | 0.06 | [4] |

| 2-Pyridyl | 0.33 | 0.17 | [5] |

| 3-Pyridyl | 0.23 | 0.25 | [5] |

| 4-Pyridyl | 0.27 | 0.44 | [5] |

| CF3 | 0.43 | 0.54 | [6] |

| OCF3 | 0.38 | 0.35 | [6] |

The positive σ values for both fluoro and pyridyl substituents indicate their electron-withdrawing nature. The combination of these two moieties in a fluoro-pyridyl group is expected to result in a strongly electron-deficient aromatic system. The magnitude of the effect will depend on the relative positions of the fluorine atom, the boronic acid group, and the point of attachment to a reacting center.

Experimental Protocols

Synthesis of 2-Fluoropyridine-3-boronic Acid

This protocol describes the synthesis of 2-fluoropyridine-3-boronic acid from 3-bromo-2-fluoropyridine via a lithium-halogen exchange followed by borylation.[7]

Materials:

-

3-Bromo-2-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-bromo-2-fluoropyridine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi (1.1 equivalents) in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.2 equivalents) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure 2-fluoropyridine-3-boronic acid.

Determination of pKa by Potentiometric Titration

This protocol outlines a general procedure for determining the pKa of a pyridylboronic acid using potentiometric titration.

Materials:

-

Pyridylboronic acid sample

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

0.15 M KCl solution (to maintain constant ionic strength)

-

High-purity water (degassed)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of the pyridylboronic acid and dissolve it in a known volume of 0.15 M KCl solution to achieve a concentration of approximately 1 mM.

-

Place the solution in a jacketed beaker to maintain a constant temperature and purge with nitrogen to remove dissolved CO₂.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Make the solution acidic (to approx. pH 2) by adding a small amount of 0.1 M HCl.

-

Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points of the curve. The first inflection point relates to the deprotonation of the pyridinium ion (pKa1), and the second to the ionization of the boronic acid (pKa2).

-

Perform the titration in triplicate to ensure reproducibility.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a fluorinated pyridylboronic acid with an aryl halide.

Materials:

-

Fluorinated pyridylboronic acid (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide, 1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

To a Schlenk flask, add the fluorinated pyridylboronic acid, the aryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for pKa Determination

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Discussion and Conclusion

The introduction of fluorine to the pyridylboronic acid moiety serves as a powerful strategy for modulating its electronic properties. The strong inductive electron-withdrawing effect of fluorine is expected to increase the Lewis acidity of the boronic acid, thereby lowering its pKa2. This enhanced acidity can influence the reactivity profile of the molecule, particularly in reactions where the boronate form is the active species, such as the Suzuki-Miyaura cross-coupling.

In the context of Suzuki-Miyaura reactions, the electron-deficient nature of fluorinated pyridylboronic acids can impact the transmetalation step of the catalytic cycle. While a comprehensive kinetic analysis is beyond the scope of this guide, it is generally understood that electron-withdrawing groups on the boronic acid can facilitate transmetalation. However, the overall reaction rate is a complex interplay of factors including the nature of the palladium catalyst, the base, the solvent, and the electronic properties of both coupling partners.

For drug development professionals, the ability to tune the pKa of a molecule is of paramount importance. A lower pKa for the boronic acid can increase the proportion of the more water-soluble boronate form at physiological pH, potentially improving bioavailability. Furthermore, the C-F bond is known to enhance metabolic stability by blocking sites of oxidative metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. scholarworks.uark.edu [scholarworks.uark.edu]

- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 6. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

The Ascendance of Functionalized Pyridine Boronic Acids in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the pyridine motif and the versatile reactivity of the boronic acid group have positioned functionalized pyridine boronic acids as a privileged class of building blocks in modern medicinal chemistry. Their unique electronic properties and ability to participate in a wide array of chemical transformations have accelerated the discovery and development of novel therapeutics targeting a range of diseases, from cancer to infectious diseases. This technical guide provides an in-depth exploration of the synthesis, biological applications, and structure-activity relationships of these remarkable compounds.

I. Synthesis of Functionalized Pyridine Boronic Acids

The preparation of functionalized pyridine boronic acids and their esters can be achieved through several synthetic strategies, each offering distinct advantages depending on the desired substitution pattern and the nature of the functional groups present on the pyridine ring.

Key Synthetic Methodologies:

-

Halogen-Metal Exchange and Borylation: This is a fundamental and cost-effective method for large-scale preparation. It typically involves the reaction of a halopyridine with an organolithium or organomagnesium reagent, followed by quenching with a trialkyl borate.[1]

-

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is extensively used for the preparation of biaryl compounds. This reaction enables the efficient formation of carbon-carbon bonds between a pyridine boronic acid and an aryl or heteroaryl halide.[2][3]

-

Directed Ortho-Metallation (DoM): This method allows for the regioselective introduction of a boronic acid group at the position ortho to a directing group on the pyridine ring.

-

Iridium or Rhodium-Catalyzed C-H or C-F Borylation: These methods offer a direct approach to the synthesis of pyridine boronic acids by activating C-H or C-F bonds.

-

[4+2] Cycloaddition: This strategy provides access to highly functionalized pyridine boronic esters through a Diels-Alder-like reaction.

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via Halogen-Metal Exchange

A representative protocol for the synthesis of 3-pyridylboronic acid involves the in-situ trapping of a 3-lithiopyridine intermediate.[1]

Materials:

-

3-Bromopyridine

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Toluene

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dry ice/acetone bath

Procedure:

-

A reaction flask is charged with toluene, THF, triisopropyl borate, and 3-bromopyridine under a nitrogen atmosphere.[1]

-

The mixture is cooled to -40°C using a dry ice/acetone bath.[1]

-

n-Butyllithium solution is added dropwise to the reaction mixture over 1 hour, maintaining the temperature at -40°C.[1]

-

The reaction is stirred for an additional 30 minutes at -40°C.[1]

-

The cooling bath is removed, and the reaction is allowed to warm to -20°C before quenching with a 2N HCl solution.[1]

-

The mixture is warmed to room temperature, and the aqueous layer is separated.[1]

-

The pH of the aqueous layer is adjusted to 7.2 with 50% NaOH, leading to the precipitation of the product.[1]

-

The solid is collected by filtration, washed with water, and dried under vacuum to yield 3-pyridylboronic acid.[1]

This method has been shown to produce yields in the range of 90-95%.[1]

II. Applications in Drug Discovery

Functionalized pyridine boronic acids are instrumental in the development of inhibitors for various key enzymes implicated in disease pathogenesis.

A. PI3K/Akt/mTOR Pathway Inhibitors for Cancer Therapy

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5][6][7] Pyridine boronic acids have been incorporated into the design of potent and selective inhibitors of PI3K isoforms.

Quantitative Data: PI3Kα Inhibitory Activity

| Compound ID | Modification | PI3Kα IC50 (nM) | Reference |

| 35 | 2,6,8-substituted Imidazo[1,2-a]pyridine | 150 | [8] |

| PIK-75 | Positive Control | N/A | [8] |

Note: This table presents a selection of data for illustrative purposes.

B. β-Lactamase Inhibitors to Combat Antibiotic Resistance

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat.[9][10][11][12] Boronic acid-based compounds, including those with a pyridine scaffold, have emerged as potent inhibitors of these enzymes, mimicking the tetrahedral transition state of β-lactam hydrolysis.[13][14][15]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyclass.net [microbiologyclass.net]

- 10. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 11. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 12. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials. The use of substituted pyridinylboronic acids, such as (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid, provides a direct route to incorporating highly functionalized pyridine rings into complex molecular architectures. The presence of a fluorine atom and a methoxyethoxy group can significantly influence the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability, bioavailability, and target-binding interactions, making this an attractive building block in drug discovery programs.